molecular formula C14H12O2 B3164841 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-86-8

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3164841
CAS No.: 893738-86-8
M. Wt: 212.24 g/mol
InChI Key: OPBVFNNCJMBUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxymethyl group and an aldehyde group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with biphenyl as the starting material.

    Formylation: The biphenyl undergoes a formylation reaction to introduce the aldehyde group at the 3-position. This can be achieved using reagents such as formyl chloride or formic acid in the presence of a catalyst.

    Hydroxymethylation: The formylated biphenyl is then subjected to hydroxymethylation to introduce the hydroxymethyl group at the 3’-position. This step can be carried out using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3’-(Carboxymethyl)-[1,1’-biphenyl]-3-carbaldehyde.

    Reduction: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with the hydroxymethyl group at the 4’-position.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-9,16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBVFNNCJMBUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.